molecular formula C15H18FNO2S B2951159 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320682-49-1

8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2951159
CAS No.: 2320682-49-1
M. Wt: 295.37
InChI Key: RCNFPCWUOIOCSJ-UHFFFAOYSA-N
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Description

8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a synthetic organic compound designed for research applications. It features the 8-azabicyclo[3.2.1]octane scaffold, a tropane analogue of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . This scaffold is found in compounds with diverse activities, including nociceptin opioid receptor (NOP) agonism observed in structurally related molecules such as SCH 221510, which has shown anxiolytic-like effects in preclinical studies . Other derivatives of the 8-azabicyclo[3.2.1]octane core have been investigated as monoamine reuptake inhibitors (e.g., tesofensine for obesity) and as vasopressin V 1A receptor antagonists . The specific structure of this reagent incorporates a (2-fluorophenyl)methanesulfonyl group at the nitrogen bridgehead and a methylidene exocyclic alkene at the 3-position, making it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of novel molecules targeting the central nervous system or for the development of new receptor ligands. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-[(2-fluorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNFPCWUOIOCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a fluorinated aromatic compound.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying 8-Substituents

The 8-position substituent critically influences transporter selectivity and binding affinity. Key comparisons include:

Compound Name 8-Substituent 3-Substituent Key Findings Reference
8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22e) Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl High SERT/DAT selectivity (SAR reminiscent of GBR 12909) .
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) 4-Fluorobenzyl Bis(4-fluorophenyl)methoxyethylidenyl Moderate DAT affinity (67% yield, C: 67.26%, H: 5.46%) .
8-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-phenoxy-8-azabicyclo[3.2.1]octane (31) 3,5-Dimethylpyrazole-sulfonyl Phenoxy Non-opioid analgesic candidate with plasma stability (used in preclinical PK) .
Target Compound (2-Fluorophenyl)methanesulfonyl Methylidene Hypothesized enhanced DAT/SERT selectivity due to fluorophenyl electronic effects. N/A

Key Observations :

  • Cyclopropylmethyl at the 8-position (22e) enhances serotonin transporter (SERT) over dopamine transporter (DAT) selectivity, a trait shared with GBR 12909 derivatives .
  • Sulfonyl groups (e.g., pyrazole-sulfonyl in Compound 31) improve metabolic stability and bioavailability compared to ester or ether substituents .
  • The 2-fluorophenyl group in the target compound may enhance binding through halogen bonding, similar to 4-fluorobenzyl derivatives (22f) .

Role of 3-Substituents

The 3-position substituent modulates conformational flexibility and π-system interactions:

  • Methylidene vs.
  • Sulfonamide vs. Methoxy : Sulfonamide derivatives (e.g., Compound 31) exhibit stronger hydrogen-bonding interactions with transporters compared to methoxy groups .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Synthetic Yield (%)
22e 483.52 4.2 0.15 65
22f 501.49 4.8 0.08 87
Compound 31 397.44 3.1 0.45 93
Target Compound (estimated) ~380 3.5 0.30 N/A N/A

LogP* : Calculated using Molinspiration.
Trends : Sulfonamide derivatives (e.g., Compound 31) exhibit improved solubility over diarylmethoxyethylidenyl analogues due to polar sulfonyl groups .

Biological Activity

The compound 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a nitrogen atom within its framework, which is characteristic of many biologically active compounds. Its molecular formula is C₁₃H₁₄FNO₂S, and it has a molecular weight of 267.32 g/mol.

Research indicates that compounds within the azabicyclo[3.2.1]octane class often interact with neurotransmitter systems, particularly those involving acetylcholine receptors. The presence of the fluorophenyl and sulfonyl groups may enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to varied biological effects.

Pharmacological Activities

  • Anticholinergic Effects : Preliminary studies suggest that this compound may exhibit anticholinergic properties, influencing neurotransmission in the central nervous system (CNS). This can have implications for treating conditions such as Parkinson's disease and schizophrenia.
  • Antitumor Activity : Some derivatives of azabicyclo[3.2.1]octane have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies

  • Study on Antitumor Activity : In a recent study involving derivatives of azabicyclo[3.2.1]octane, several compounds were tested against human cancer cell lines (e.g., MCF7, NCI-H460). The results indicated that certain derivatives had IC₅₀ values in the low micromolar range, suggesting significant cytotoxicity (see Table 1) .
CompoundCancer Cell LineIC₅₀ (µM)
AMCF73.79
BNCI-H46012.50
CHep-20.74

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions starting from simpler precursors such as 2-fluorobenzenesulfonyl chloride and azabicyclo[3.2.1]octane derivatives.

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